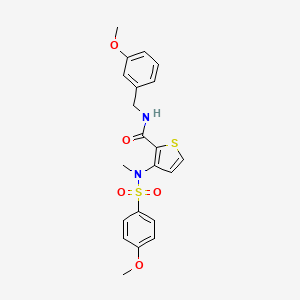

3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring:

- A sulfonamido group at position 3 of the thiophene ring, substituted with a 4-methoxy-N-methylphenyl moiety.

- A 3-methoxybenzyl group attached to the carboxamide nitrogen at position 2.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-9-7-16(27-2)8-10-18)19-11-12-29-20(19)21(24)22-14-15-5-4-6-17(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWPHRBKQDJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 422.48 g/mol. Its structure includes a thiophene ring, methoxy groups, and a sulfonamide moiety, which contribute to its biological properties.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 83.3% against Staphylococcus aureus and 86.9% against Pseudomonas aeruginosa when compared to ampicillin . The mechanism of action is believed to involve the inhibition of bacterial enzymes through the formation of hydrogen bonds with active sites on these enzymes .

| Bacteria | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 83.3 |

| Bacillus subtilis | 82.6 |

| Escherichia coli | 64.0 |

| Pseudomonas aeruginosa | 86.9 |

2. Antioxidant Activity

The antioxidant properties of the compound were evaluated using the ABTS method, where it exhibited significant inhibition activity—62.0% compared to ascorbic acid . This suggests that the compound may scavenge free radicals, thereby potentially reducing oxidative stress.

3. Anticancer Potential

In preliminary investigations, derivatives similar to thiophene-2-carboxamide were assessed for their growth inhibition properties on cancer cell lines. Some compounds demonstrated selective toxicity towards tumorigenic cells while sparing healthy cells at concentrations as low as 10 µM . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and various target proteins. Compounds similar to this compound showed high binding affinities with proteins involved in bacterial resistance mechanisms . This information is vital for optimizing the compound's structure for enhanced efficacy.

Case Studies

A case study involving a series of synthesized thiophene derivatives highlighted their potential as effective antibacterial agents against resistant strains of bacteria. The study involved testing these compounds against ESBL-producing E. coli, revealing promising results that warrant further investigation into their clinical applicability .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biochemical Research Applications

- Enzyme Inhibition :

- Drug Delivery Systems :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of thiophene derivatives on cancer cell lines. The results indicated that the introduction of a sulfonamide group significantly enhanced the cytotoxicity against MCF-7 (breast cancer) cells, suggesting that modifications to the thiophene ring can yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, various thiophene-based compounds were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures exhibited notable antibacterial activity, paving the way for further exploration of this compound's potential as an antibiotic.

Comparison with Similar Compounds

M8-B Hydrochloride (N-(2-Aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride)

- Structural Differences: Replaces the sulfonamido group with a benzyloxy-methoxybenzyl side chain. Contains an aminoethyl group instead of a 4-methoxy-N-methylphenylsulfonamido moiety.

- Functional Impact: Acts as a TRPM8 ion channel antagonist, demonstrating extracellular binding for neuroinflammatory modulation .

- Synthesis : Prepared via condensation of 5-nitrothiophene-2-carboxylic acid with substituted amines, followed by purification via silica chromatography .

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

- Structural Differences :

- Substitutes methoxy groups with chlorine atoms on both aromatic rings.

- Features a methanesulfonyl group instead of a sulfonamido.

- The methanesulfonyl group may confer resistance to enzymatic degradation compared to sulfonamido derivatives .

- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (MW: 426.34) .

N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 54)

- Structural Differences :

- Introduces a piperidinyloxyphenyl group at position 5 of the thiophene ring.

- Lacks sulfonamido functionality.

- Demonstrated activity in hepatocellular carcinoma models, highlighting structural versatility for diverse therapeutic applications .

- Molecular Formula : C₂₂H₂₂ClN₂O₂S (MW: 425.94) .

Key Data Tables

Table 1: Structural and Functional Comparison

Discussion of Comparative Findings

- Metabolic Stability : Sulfonamido groups generally resist hydrolysis better than esters or amides, suggesting improved pharmacokinetics relative to compounds with acryloylphenyl groups (e.g., T-IV-B to T-IV-I) .

- Target Specificity: The absence of a piperidinyloxy or aminoethyl group in the target compound may limit CNS activity compared to M8-B or Compound 54 but could favor peripheral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.